3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,5-Dichlorophenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclo[111]pentane core structure, which is a highly strained and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclo[1.1.1]pentane ring system . The reaction conditions often require the use of strong bases or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for certain biological targets. This can lead to modulation of specific pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine: Similar in structure but with a different substitution pattern on the phenyl ring.
3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine: Another related compound with a single chlorine substitution.
Uniqueness
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance certain properties, such as binding affinity to biological targets and stability under various conditions .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBONOGIHWENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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